1,4-Dimethoxy-2-ethyl-6-fluorobenzene
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Overview
Description
1,4-Dimethoxy-2-ethyl-6-fluorobenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, characterized by the presence of two methoxy groups, an ethyl group, and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-2-ethyl-6-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the use of Friedel-Crafts acylation, where benzene derivatives react with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) . The reaction conditions typically require anhydrous environments and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of recyclable catalysts and eco-friendly solvents can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-ethyl-6-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Hydroquinones.
Substitution: Halogenated and nitrated benzene derivatives.
Scientific Research Applications
1,4-Dimethoxy-2-ethyl-6-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-ethyl-6-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s methoxy and fluorine groups influence its reactivity and selectivity in these reactions. The electrophilic substitution mechanism typically proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxybenzene: Lacks the ethyl and fluorine substituents.
2-Ethyl-6-fluorobenzene: Lacks the methoxy groups.
1,4-Dimethoxy-2-fluorobenzene: Lacks the ethyl group.
Uniqueness
1,4-Dimethoxy-2-ethyl-6-fluorobenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity patterns. The presence of both electron-donating methoxy groups and an electron-withdrawing fluorine atom creates a unique electronic environment on the benzene ring, influencing its behavior in various chemical reactions .
Properties
Molecular Formula |
C10H13FO2 |
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Molecular Weight |
184.21 g/mol |
IUPAC Name |
1-ethyl-3-fluoro-2,5-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-4-7-5-8(12-2)6-9(11)10(7)13-3/h5-6H,4H2,1-3H3 |
InChI Key |
IYNHZXLZTHMNSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)OC)F)OC |
Origin of Product |
United States |
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